molecular formula C18H19NO6S B139647 2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) CAS No. 127906-41-6

2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)

Cat. No. B139647
M. Wt: 377.4 g/mol
InChI Key: AGYMFYABMLHWEH-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt) is a chemical compound that has been widely used in scientific research due to its potential applications in various fields. This compound is also known as Duloxetine, which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that has been used as an antidepressant and anxiolytic agent.

Mechanism Of Action

Duloxetine works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, anxiety, and pain perception. By blocking the reuptake of these neurotransmitters, Duloxetine increases their concentration in the brain, which leads to an improvement in mood, reduction in anxiety, and relief from pain.

Biochemical And Physiological Effects

Duloxetine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Duloxetine has also been found to decrease the levels of pro-inflammatory cytokines, which are molecules that play a role in the development of depression and anxiety.

Advantages And Limitations For Lab Experiments

Duloxetine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also readily available and can be purchased from chemical suppliers. However, Duloxetine has some limitations for lab experiments. It is a potent inhibitor of serotonin and norepinephrine reuptake, which can make it difficult to interpret the results of experiments that involve these neurotransmitters. Additionally, Duloxetine has been found to have some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of Duloxetine. One direction is to investigate its potential applications in the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. Another direction is to study the effects of Duloxetine on other neurotransmitters and neuromodulators, such as dopamine, glutamate, and GABA. Additionally, future studies could investigate the potential of Duloxetine as a neuroprotective agent and its effects on neuroinflammation.

Synthesis Methods

The synthesis of Duloxetine involves the reaction of 2-(methylamino)benzyl chloride with thioanisole in the presence of sodium hydride, followed by the reaction with 1,4-benzenediol in the presence of potassium carbonate. The resulting product is then treated with maleic acid to form the salt form of Duloxetine.

Scientific Research Applications

Duloxetine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be effective in the treatment of depression, anxiety disorders, chronic pain, and urinary incontinence. Duloxetine has also been studied for its potential use in the treatment of fibromyalgia, neuropathic pain, and post-traumatic stress disorder (PTSD).

properties

CAS RN

127906-41-6

Product Name

2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedioate (1:1) (salt)

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,4-diol

InChI

InChI=1S/C14H15NO2S.C4H4O4/c1-15-9-10-4-2-3-5-13(10)18-14-8-11(16)6-7-12(14)17;5-3(6)1-2-4(7)8/h2-8,15-17H,9H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

AGYMFYABMLHWEH-WLHGVMLRSA-N

Isomeric SMILES

CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=C/C(=O)O)\C(=O)O

SMILES

CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CNCC1=CC=CC=C1SC2=C(C=CC(=C2)O)O.C(=CC(=O)O)C(=O)O

synonyms

2-((2-((Methylamino)methyl)phenyl)thio)-1,4-benzenediol (Z)-2-butenedi oate (1:1) (salt)

Origin of Product

United States

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